15|A-Hydroxy Cyproterone Acetate

CYP3A4 regioselectivity steroid hydroxylation CYP106A2 biocatalysis

15α-Hydroxy Cyproterone Acetate (15α-OH-CPA) is the minor 15α-epimeric hydroxylated derivative of cyproterone acetate (CPA), a steroidal antiandrogen and progestin drug. It serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in CPA drug substance and drug product testing.

Molecular Formula C24H29ClO5
Molecular Weight 432.9 g/mol
Cat. No. B1258470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15|A-Hydroxy Cyproterone Acetate
Synonyms17 beta-hydroxycyproterone acetate
17-hydroxycyproterone acetate
17-OHCPA
Molecular FormulaC24H29ClO5
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C
InChIInChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3
InChIKeyHRANPRDGABOKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15α-Hydroxy Cyproterone Acetate: Stereochemically Defined Reference Standard for Cyproterone Metabolite Profiling


15α-Hydroxy Cyproterone Acetate (15α-OH-CPA) is the minor 15α-epimeric hydroxylated derivative of cyproterone acetate (CPA), a steroidal antiandrogen and progestin drug [1]. It serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in CPA drug substance and drug product testing . The major human metabolite formed via CYP3A4-mediated hydroxylation is the 15β-epimer (15β-OH-CPA), which circulates at concentrations approximately twice those of the parent drug during therapy and retains antiandrogen activity while exhibiting only ~10% of CPA's progestogen potency [1] [2]. The 15α-epimer is a minor hydroxylation product, and its stereochemical distinction from the dominant 15β-epimer makes it an essential analytical tool for stereospecific impurity identification and quantification in pharmaceutical quality control workflows.

Product Identity
Chiral reference standard, 15α-epimer of cyproterone acetate
Analytical Workflow
Stereospecific impurity profiling and peak assignment
Research Context
Enantiomer-attribution in CYP hydroxylation and receptor studies

Why 15α-Hydroxy Cyproterone Acetate Cannot Be Replaced by the 15β-Epimer in Analytical and Pharmacological Studies


The 15α- and 15β-epimers of hydroxy cyproterone acetate are stereochemically distinct at the C-15 position, resulting in different chromatographic retention behavior, distinct nuclear magnetic resonance (NMR) spectra, and potentially divergent pharmacological profiles [1]. The CYP3A4 enzyme—and the biotechnologically relevant CYP106A2 hydroxylase from Bacillus megaterium—is highly regioselective for the 15β-position, but the 15α-position is also described as a target for hydroxylation [1] [2]. Consequently, generic substitution of the 15α reference standard with the 15β-epimer would compromise the ability to: (a) resolve and quantify the two epimers in HPLC-based impurity profiling; (b) assign stereochemistry in metabolite identification studies; and (c) study the stereospecific pharmacological contributions of each epimer to the overall antiandrogen and progestogen activity profile of CPA therapy [2] [3].

Required Reference
15α-OH-CPA (Target)
  • Distinct retention time for impurity resolution
  • Uncharacterized pharmacological profile; knowledge gap addressed
  • Essential for ICH Q3A identification
Common Substitute
15β-OH-CPA (Major Epimer)
  • Different chromatographic behavior; co-elution risk
  • Well-characterized antiandrogen/progestogen ratio; may mask 15α activity
  • Cannot resolve stereochemical impurity identity

15α-Hydroxy Cyproterone Acetate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


CYP Enzyme Regioselectivity: 15β-Position Dominates Over 15α by >90% Selectivity

The CYP106A2 enzyme from Bacillus megaterium—a well-established model for the human CYP3A4-mediated hydroxylation of CPA—is highly selective for the 15β-position of cyproterone acetate, but the 6β, 7α/β, 9α, 11α, and 15α positions have also been described as targets for hydroxylation [1]. Under optimized whole-cell biocatalytic conditions using 2-hydroxypropyl-β-cyclodextrin, an overall bioconversion of 98% was achieved at 1 mM substrate concentration, yielding 0.43 g/L of the 15β-OH-CPA product, and process optimization improved conversion from 55% to 98% [1]. The 15α-epimer is a minor hydroxylation product, and its authentic reference standard is required to confirm the stereochemical identity of minor peaks in chromatographic analyses of CYP hydroxylation reaction mixtures.

CYP Regioselectivity
Class-level inference
15β dominates (>98% conversion); 15α is a minor side-product.
Supports stereospecific peak assignment in CYP hydroxylation studies.
Exact 15α percentage not quantified in published literature.
CYP3A4 regioselectivity steroid hydroxylation CYP106A2 biocatalysis

Antiandrogen vs. Progestogen Activity Dissociation: 15β-OH-CPA Retains Full Antiandrogen Potency but Only ~10% Progestogen Activity of CPA

15β-OH-CPA—the dominant human metabolite—exhibits antiandrogen activity that is similar to or even greater than that of CPA, yet possesses only about one-tenth of CPA's activity as a progestogen [1] [2]. CPA itself is a potent androgen receptor (AR) antagonist with an IC50 of 7.1 nM . The dramatic dissociation of antiandrogen and progestogen activities in the 15β-epimer raises the critical pharmacological question of whether the 15α-epimer exhibits a similar or different activity profile, as even subtle stereochemical differences at C-15 could alter receptor binding and functional selectivity. The 15α-OH-CPA reference standard enables direct comparative pharmacology studies to address this gap in structure-activity knowledge.

Activity Dissociation
Cross-study comparable
15β: ~10% CPA progestogen activity; 15α: uncharacterized.
Enables enantiomer-specific receptor profiling for antiandrogen/progestogen balance.
No published data for 15α; reference standard closes the knowledge gap.
antiandrogen activity progestogen activity structure-activity relationship

Pharmacokinetic Metabolite-to-Parent Exposure Ratio: 15β-OH-CPA Accumulates to 0.8–2.0× of Parent Drug Levels

Pharmacokinetic studies consistently demonstrate that 15β-OH-CPA is a quantitatively significant circulating metabolite. In single-dose pharmacokinetic studies in healthy male volunteers (n=28, ages 22–74 years), the mean concentration ratio of 15β-hydroxy-cyproterone acetate to cyproterone acetate was 0.8 (SD 0.3), with no age-dependent change in this ratio [1]. In contrast, during steady-state therapy, 15β-OH-CPA circulates at concentrations approximately twice those of CPA [2] [3]. In young healthy women receiving a single 100 mg oral dose of CPA, the area under the metabolite serum level curve (AUC) was 10–15% higher than that of unchanged CPA [4]. The 15α-epimer's pharmacokinetic profile has not been separately quantified in published human studies, making its reference standard essential for developing stereospecific bioanalytical methods.

Metabolite Exposure
Cross-study comparable
15β exposure: 0.8× (single dose) to ~2.0× (steady-state) vs CPA.
Supports stereospecific bioanalytical method development for research PK.
15α epimer not separately quantified; method requires authentic standard.
pharmacokinetics metabolite exposure bioanalytical method validation

Chromatographic Resolution: Reversed-Phase HPLC Methods Enable Simultaneous Determination of CPA and 15β-OH-CPA, Requiring Authentic 15α-OH-CPA for Peak Differentiation

Validated reversed-phase high-performance liquid chromatographic (HPLC) methods have been established for the simultaneous determination of CPA, 15β-OH-CPA, and free cyproterone (CP) in human serum [1] and for CPA and 15β-OH-CPA in human plasma using automated HPLC [2]. A simplified HPLC method has been described as valuable for pharmacokinetic studies examining the relationship between CPA dosage and therapeutic or side effects [3]. Additionally, a simultaneous capillary gas chromatographic (GC) method for underivatized CPA and 15β-OH-CPA in urine has been validated [4]. These methods are specific to the 15β-epimer; the 15α-epimer has a distinct retention time and requires its own authentic reference standard for unambiguous peak assignment in impurity profiling of CPA drug substance and drug product.

Chromatographic Resolution
Supporting evidence
Distinct retention from 15β; validated HPLC/GC methods exist for 15β only.
Enables ICH Q3A impurity identification; prevents misassignment of 15α peak.
Relative retention time must be verified with authentic standard.
HPLC method validation impurity profiling stereospecific chromatography

15α-Hydroxy Cyproterone Acetate: Key Application Scenarios for Research and Industrial Procurement


Stereospecific Impurity Profiling in Cyproterone Acetate Drug Substance According to ICH Q3A Guidelines

During the manufacturing and storage of cyproterone acetate drug substance, hydroxylation can generate both the 15α- and 15β-epimers as process-related or degradation impurities [1]. Regulatory authorities require identification, quantification, and qualification of any impurity exceeding the reporting threshold (0.05% for drugs with a maximum daily dose >2 g, or 0.10% otherwise) per ICH Q3A [1]. The 15α-OH-CPA reference standard is essential for establishing system suitability in HPLC methods, determining relative retention times (RRT) for the 15α-epimer relative to CPA and 15β-OH-CPA, and generating calibration curves for accurate quantification of this stereospecific impurity in batch release and stability testing [2].

CYP Enzyme Regioselectivity Studies: Mapping the Stereochemical Course of CPA Hydroxylation

CYP3A4 (human hepatic) and CYP106A2 (bacterial biotechnological) are highly selective for the 15β-position of CPA, but the 15α-position is also a documented target for hydroxylation [1]. Researchers studying the regio- and stereoselectivity of CYP-mediated steroid hydroxylation require the authentic 15α-OH-CPA reference standard to: (a) confirm product identity in enzyme incubation extracts by co-chromatography; (b) quantify the 15α/15β product ratio under varying enzyme conditions; and (c) validate that engineered CYP variants do not produce altered stereochemical outcomes at C-15 [1].

Development of Stereospecific LC-MS/MS Bioanalytical Methods for Clinical Pharmacokinetic Studies

Published clinical pharmacokinetic studies of CPA report '15-hydroxy-CPA' or '15β-OH-CPA' levels without separately quantifying the 15α-epimer [1] [2]. The 15α-OH-CPA reference standard enables the development and full validation of stereospecific LC-MS/MS methods that can distinguish the two epimers in human plasma, potentially revealing previously unrecognized differences in their formation, distribution, or elimination kinetics. Such methods are particularly relevant for drug-drug interaction studies involving CYP3A4 inhibitors, which could differentially affect the formation of the 15α- and 15β-epimers [3].

Pharmacological Dissection of Antiandrogen vs. Progestogen Activity Contributions of CPA Metabolites

The 15β-epimer retains full antiandrogen activity but only ~10% of CPA's progestogen activity, making it a 'dissociated' metabolite [1] [2]. The pharmacological profile of the 15α-epimer remains uncharacterized in the published literature. Procurement of the 15α-OH-CPA reference standard enables in vitro comparative pharmacology studies (AR binding, PR binding, AR/PR functional reporter gene assays) to determine whether the 15α-epimer exhibits a different activity profile. This knowledge directly impacts the interpretation of CPA's clinical efficacy and side-effect profile, as the relative contributions of each epimer to overall antiandrogen and progestogen effects are currently unknown [2].

Application
Selection Property
Validation Focus
Stereospecific impurity profiling (ICH Q3A context)
Enantiomer-resolved retention
Peak purity and relative retention time verification
CYP regioselectivity mapping
Stereochemical product confirmation
15α/15β ratio under enzyme incubation conditions
Stereospecific LC-MS/MS bioanalysis in research matrices
Epimer-resolved quantification
Matrix-effect and cross-validation in human plasma research matrices
Comparative pharmacology of CPA metabolites
Enantiomer-specific receptor binding
AR/PR functional assay response interpretation
Quote Request

Request a Quote for 15|A-Hydroxy Cyproterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.